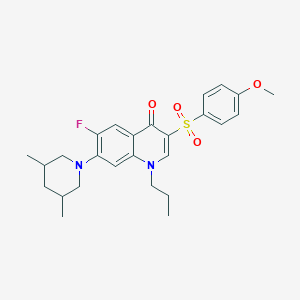

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents that modulate its physicochemical and pharmacological properties. Key structural features include:

- 1-Position: A propyl chain, influencing lipophilicity and steric interactions.

- 6-Position: A fluorine atom, enhancing metabolic stability and bioavailability.

- 7-Position: A 3,5-dimethylpiperidinyl moiety, which may improve solubility and target engagement through conformational rigidity.

Properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4S/c1-5-10-28-16-25(34(31,32)20-8-6-19(33-4)7-9-20)26(30)21-12-22(27)24(13-23(21)28)29-14-17(2)11-18(3)15-29/h6-9,12-13,16-18H,5,10-11,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXDUYDCYYINFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine, fluoro, methoxybenzenesulfonyl, and propyl groups. Each step requires specific reagents and conditions, such as:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine Group: This step may involve the nucleophilic substitution of a halogenated quinoline derivative with 3,5-dimethylpiperidine.

Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.

Propylation: The propyl group can be introduced via alkylation using propyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the quinoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core or the substituent groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

Modulation of Receptors: Interacting with receptors on the cell surface and altering their signaling pathways.

Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Key Structural Analogs

The most closely related analog is 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one (RN: 892771-98-1), which differs only in the 1-position substituent (methyl vs. propyl) . Below is a comparative analysis:

Table 1: Structural and Hypothesized Property Differences

| Property | Target Compound (1-Propyl) | Methyl Analog (1-Methyl) |

|---|---|---|

| Molecular Weight | ~523.6 g/mol | ~481.5 g/mol |

| 1-Position Substituent | Propyl (C₃H₇) | Methyl (CH₃) |

| Lipophilicity (LogP) | Higher (propyl increases hydrophobicity) | Lower (methyl reduces hydrophobicity) |

| Metabolic Stability | Potentially reduced due to longer alkyl | Likely higher (shorter alkyl chain) |

| Synthetic Accessibility | More complex (longer alkyl introduction) | Simpler (methylation is straightforward) |

| Reported Biological Data | Limited (assumed newer derivative) | Possibly studied as a lead compound |

Key Observations:

Alkyl Chain Impact :

- The propyl group in the target compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media. This could influence pharmacokinetics (e.g., absorption, volume of distribution).

- The methyl analog offers a balance between hydrophobicity and metabolic stability, making it a more favorable candidate for oral bioavailability in early-stage drug discovery .

Sulfonyl and Fluorine Roles :

- Both compounds retain the 4-methoxybenzenesulfonyl and 6-fluoro substituents, suggesting shared mechanisms of action, such as binding to sulfonyl-sensitive targets (e.g., kinases, proteases) or leveraging fluorine’s electronegativity for target affinity.

Biological Activity

The compound 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a quinoline core , a fluorine atom , and a piperidine ring , which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been shown to modulate the activity of certain receptors, potentially leading to altered signaling pathways.

- Cytotoxicity : The compound exhibits selective cytotoxicity towards malignant cells while sparing non-malignant cells, indicating its potential as an anticancer agent.

Cytotoxicity Studies

Recent studies have demonstrated that 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one displays significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HL-60 (Leukemia) | 5.2 | 10 |

| HSC-2 (Oral Cancer) | 7.8 | 8 |

| HCT116 (Colon Cancer) | 4.5 | 12 |

| Non-malignant Fibroblasts | >50 | - |

Note: The Selectivity Index (SI) is calculated as the ratio of IC50 for non-malignant cells to IC50 for malignant cells, indicating the preferential toxicity towards cancer cells .

Mechanistic Insights

The investigation into the mechanisms underlying the cytotoxic effects revealed several important pathways:

- Activation of Apoptotic Pathways : The compound was found to activate caspases (specifically caspases-3 and -7), leading to programmed cell death in malignant cells.

- Mitochondrial Dysfunction : It induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, contributing to cell death.

- Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle, preventing further proliferation of cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Tumor Selectivity : A study assessed the tumor-selective cytotoxicity of various derivatives, including this compound. It demonstrated that it was significantly more toxic to cancerous cells compared to non-cancerous cells, with an average selectivity index indicating effective targeting of tumor cells .

- Mechanistic Analysis : Another research article highlighted how this compound's structure allows it to effectively bind to target proteins involved in cancer progression, suggesting a promising lead for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.